molecular formula C13H17FN2O4S B2542728 Ethyl 4-(4-fluorophenyl)sulfonylpiperazine-1-carboxylate CAS No. 16017-51-9

Ethyl 4-(4-fluorophenyl)sulfonylpiperazine-1-carboxylate

Cat. No.: B2542728
CAS No.: 16017-51-9
M. Wt: 316.35
InChI Key: PIQJBOAXNMACJP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)sulfonylpiperazine-1-carboxylate is a chemical compound. It has a molecular formula of C12H17FN2O2S . This compound belongs to the class of organic compounds known as piperazines .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions . The piperazine ring is attached to a sulfonyl group and a carboxylate group. The sulfonyl group is further connected to a fluorophenyl group .

Scientific Research Applications

Fluorescent Molecular Probes Development

Ethyl 4-(4-fluorophenyl)sulfonylpiperazine-1-carboxylate and related compounds have been explored for their potential in developing fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence, correlated with solvent polarity, due to an intramolecular charge transfer mechanism. This property makes them suitable for creating ultrasensitive fluorescent molecular probes for studying various biological events and processes, enhancing our understanding of molecular interactions within biological systems (Diwu et al., 1997).

Novel Synthetic Routes and Chemical Modifications

Research has also focused on synthesizing hybrid molecules containing ethyl piperazine-1-carboxylate derivatives, including this compound, for potential biomedical applications. These efforts aim to explore the antimicrobial, antilipase, and antiurease activities of these compounds, contributing to the development of new therapeutic agents with improved efficacy and specificity (Başoğlu et al., 2013).

Crystal Structure Analysis for Drug Development

The crystal structure analysis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound related to this compound, provides insights into the molecular configuration and interactions of potential drug candidates. Understanding these structural details assists in the rational design of drugs with targeted properties, facilitating advancements in pharmaceutical research (Sapnakumari et al., 2014).

Exploration of Chemical Biology and Molecular Pharmacology

Sulfonyl fluorides, including compounds structurally related to this compound, are gaining attention as reactive probes in chemical biology and molecular pharmacology. The development of efficient synthetic methods to expand the toolkit of sulfonyl fluoride compounds opens new avenues for the study of protein function and drug discovery, highlighting the versatile applications of these chemical entities in advancing our understanding of biological systems and therapeutic interventions (Xu et al., 2019).

Future Directions

The future directions for research on Ethyl 4-(4-fluorophenyl)sulfonylpiperazine-1-carboxylate and similar compounds could involve further exploration of their synthesis methods, investigation of their potential biological activities, and development of their pharmaceutical applications .

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c1-2-20-13(17)15-7-9-16(10-8-15)21(18,19)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQJBOAXNMACJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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